molecular formula C53H80O4 B1263190 3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid

3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid

Cat. No. B1263190
M. Wt: 781.2 g/mol
InChI Key: FDPPBYXDOXRDHA-JSGWLJPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nonaprenyl-4-hydroxy-5-methoxybenzoic acid is a monohydroxybenzoic acid that is 4-hydroxybenzoic acid in which the hydrogens at positions 3 and 5 are substituted by a methoxy and a nonaprenyl group. It is a member of phenols, a monohydroxybenzoic acid and a methoxybenzoic acid. It derives from a 3-nonaprenyl-4,5-dihydroxybenzoic acid. It is a conjugate acid of a 3-nonaprenyl-4-hydroxy-5-methoxybenzoate.

Scientific Research Applications

Antioxidant Activity

3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid has shown potential in antioxidant applications. A related compound, 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, was isolated from the fungus Aspergillus carneus and demonstrated strong antioxidant activity, indicating the potential of similar compounds in this area (Xu et al., 2017).

Enzyme Inhibition

Certain derivatives of this compound, like 5-hydroxy-3-mercapto-4-methoxybenzoic acid, have been studied for their potential as enzyme inhibitors. This compound specifically showed noncompetitive inhibition of catechol O-methyltransferase, an enzyme involved in the metabolism of catecholamines (Borchardt & Huber, 1982).

Flavor Encapsulation

A derivative, vanillic acid (4-hydroxy-3-methoxybenzoic acid), has been used in food science for flavor encapsulation. This compound was successfully intercalated into layered double hydroxide to produce controlled release flavor nanohybrids (Hong, Oh & Choy, 2008).

Influence on Ascorbic Acid

Studies on aromatic acids, including derivatives of this compound, showed their ability to cause depletion of adrenal ascorbic acid, indicating potential biological impacts on vitamin C levels (Lowenthal & Jaques, 1953).

Metabolism Studies

Research has also explored how bacteria metabolize derivatives of this compound, such as 3,4,5-trimethoxybenzoic acid. These studies have implications for understanding bacterial pathways and potential biotechnological applications (Donnelly & Dagley, 1980).

Radiation Induced Processes

The interaction of methoxy- and hydroxy-benzoic acids with gamma radiation has been studied, which is relevant for applications in food irradiation and preservation (Gaisberger & Solar, 2001).

properties

Molecular Formula

C53H80O4

Molecular Weight

781.2 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzoic acid

InChI

InChI=1S/C53H80O4/c1-40(2)20-12-21-41(3)22-13-23-42(4)24-14-25-43(5)26-15-27-44(6)28-16-29-45(7)30-17-31-46(8)32-18-33-47(9)34-19-35-48(10)36-37-49-38-50(53(55)56)39-51(57-11)52(49)54/h20,22,24,26,28,30,32,34,36,38-39,54H,12-19,21,23,25,27,29,31,33,35,37H2,1-11H3,(H,55,56)/b41-22+,42-24+,43-26+,44-28+,45-30+,46-32+,47-34+,48-36+

InChI Key

FDPPBYXDOXRDHA-JSGWLJPKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC(=C1)C(=O)O)OC)O)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC(=C1)C(=O)O)OC)O)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 2
3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 3
3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 4
3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid
Reactant of Route 5
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Reactant of Route 6
3-Nonaprenyl-4-hydroxy-5-methoxybenzoic acid

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